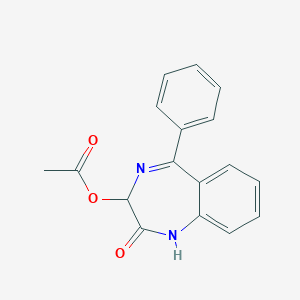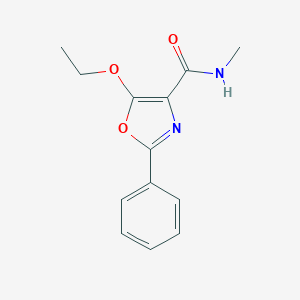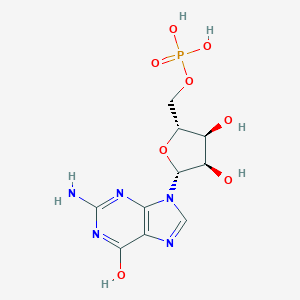
2,5-Diméthylanisole
Vue d'ensemble
Description
2,5-Dimethylanisole is an organic compound with the chemical formula C₉H₁₂O. It is a derivative of anisole, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring and a methoxy group at the 1 position. This compound is a colorless liquid with a pleasant odor and is used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
2,5-Dimethylanisole has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethylanisole can be synthesized through several methods:
Methylation of Anisole: Anisole reacts with methyl bromide in the presence of a base to form methyl anisole.
Reaction of 2,5-Dimethylphenol with Dimethyl Sulfate: 2,5-Dimethylphenol reacts with dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,5-dimethylanisole often involves the methylation of anisole using methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2,5-dimethylanisole involves its interaction with various molecular targets and pathways. As a donor in photoexcited states, it undergoes non-radiative transitions in the presence of acceptors like 2-nitrofluorene. This interaction is studied in rigid glassy matrices at low temperatures to understand the dynamics of energy transfer and relaxation processes .
Comparaison Avec Des Composés Similaires
2,6-Dimethylanisole: Similar structure but with methyl groups at the 2 and 6 positions.
3,5-Dimethylanisole: Methyl groups at the 3 and 5 positions.
3,4-Dimethylanisole: Methyl groups at the 3 and 4 positions.
Uniqueness: 2,5-Dimethylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions provides distinct steric and electronic effects compared to other isomers, making it suitable for specific synthetic and industrial applications .
Propriétés
IUPAC Name |
2-methoxy-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAUIVYZWPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168893 | |
| Record name | 2,5-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-11-2 | |
| Record name | 2-Methoxy-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH47BOM48G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of methyl groups on the aromatic ring of 2,5-dimethylanisole affect its NMR properties?
A1: Research using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the position of methyl groups on the aromatic ring of 2,5-dimethylanisole significantly influences the spin-rotational relaxation rate of the methyl carbon-13 atoms []. This effect is observed when comparing the temperature dependence of relaxation rates for methyl groups at the ortho and meta positions. The study suggests that the modified Burke-Chan model can accurately describe these differences, unlike the original model. You can find more details in this .
Q2: Can 2,5-dimethylanisole be used as a starting material for the synthesis of more complex molecules?
A2: Yes, 2,5-dimethylanisole serves as a valuable starting material in organic synthesis []. For instance, it can be utilized to synthesize 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one, a key intermediate in the production of etretinate, a potent antipsoriatic drug. The synthesis involves acylation, ozonolysis, and several other steps, ultimately leading to the desired arylbutanone derivative. For a detailed synthetic route, refer to this .
Q3: Does 2,5-dimethylanisole participate in photoinduced electron transfer reactions?
A3: Studies show that 2,5-dimethylanisole acts as an electron donor in photoinduced electron transfer (ET) reactions with 2-nitrofluorene acting as the electron acceptor []. This interaction was observed in both polar (acetonitrile) and nonpolar (cyclohexane) solvents. The research suggests that this ET process occurs within the Marcus inverted region and might happen concurrently with a Forster's type singlet-singlet energy transfer process. This provides a comprehensive look at the study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)







